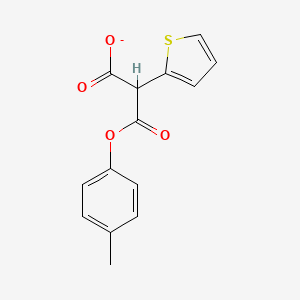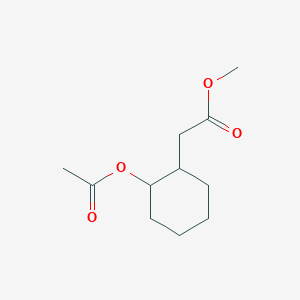![molecular formula C21H42O2Sn B14589127 Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane CAS No. 61266-46-4](/img/structure/B14589127.png)
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its applications in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannane with an epoxide derivative of cyclohexane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tin compound. Common solvents used in the reaction include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tin atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of a catalyst.
Substitution: Nucleophiles such as halides and alkoxides can react with the tin atom under mild conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding organic products.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Substituted organotin compounds.
Applications De Recherche Scientifique
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and cyclizations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane involves the formation of radical intermediates. The tin atom in the compound can donate electrons to form radicals, which then participate in various chemical reactions. The compound’s affinity for sulfur allows it to engage in reactions such as the Barton-McCombie deoxygenation and Barton decarboxylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl({1-[(2-methyloxiran-2-yl)methyl]cyclohexyl}oxy)stannane
- Tributyl({1-[(cyclohexyloxy)methyl]}stannane
Uniqueness
Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane is unique due to its specific structure, which includes an epoxide group and a cyclohexyl ring. This structure imparts distinct reactivity and properties compared to other organotin compounds. Its ability to participate in radical reactions and its affinity for sulfur make it particularly valuable in organic synthesis.
Propriétés
Numéro CAS |
61266-46-4 |
|---|---|
Formule moléculaire |
C21H42O2Sn |
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
tributyl-[1-(oxiran-2-ylmethyl)cyclohexyl]oxystannane |
InChI |
InChI=1S/C9H15O2.3C4H9.Sn/c10-9(6-8-7-11-8)4-2-1-3-5-9;3*1-3-4-2;/h8H,1-7H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
RMJAHORCYXDGEC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


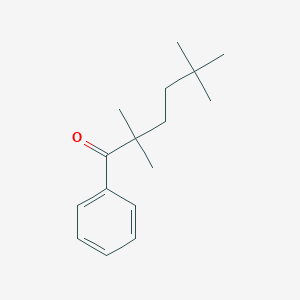

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)
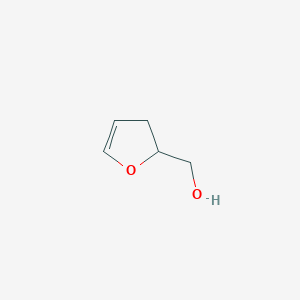
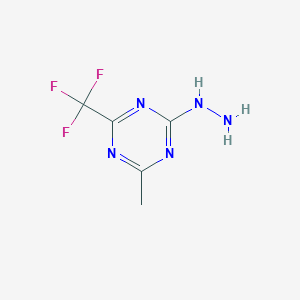



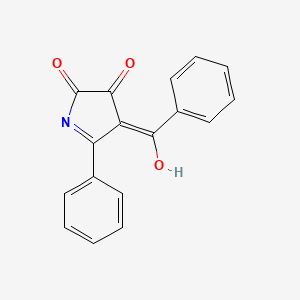
![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
